molecular formula C6H6O8S2 B14462384 2,3-Dihydroxybenzene-1,4-disulfonic acid CAS No. 66137-12-0

2,3-Dihydroxybenzene-1,4-disulfonic acid

Cat. No.: B14462384
CAS No.: 66137-12-0
M. Wt: 270.2 g/mol
InChI Key: IGOLZMUOFFRHPZ-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzene-1,4-disulfonic acid (CAS 66137-12-0) is a sulfonated derivative of catechol that serves as a versatile compound in scientific research due to its strong acidity, high water solubility, and chelating properties . Its molecular structure, featuring both hydroxyl (-OH) and sulfonic (-SO₃H) groups, enables applications in coordination chemistry as a polydentate ligand for metal ions, in materials science, and as a biochemical reagent . The compound participates in various chemical reactions, including oxidation to form quinones and reduction back to its hydroquinone form, making it a versatile redox agent in electrochemical systems such as flow batteries . Researchers can synthesize this compound through several methods, with enzymatic sulfonation using aryl sulfotransferases achieving high conversion yields, while traditional routes like direct sulfonation of catechol derivatives offer scalability . This product is intended for in-vitro research applications only and is not approved for use in humans or animals .

Properties

CAS No.

66137-12-0

Molecular Formula

C6H6O8S2

Molecular Weight

270.2 g/mol

IUPAC Name

2,3-dihydroxybenzene-1,4-disulfonic acid

InChI

InChI=1S/C6H6O8S2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14)

InChI Key

IGOLZMUOFFRHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)O)O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Direct Sulfonation with Fuming Sulfuric Acid

The most common industrial method involves sulfonating 1,2-dihydroxybenzene (catechol) using fuming sulfuric acid (oleum) containing 10–65% free sulfur trioxide (SO₃). The reaction proceeds via electrophilic aromatic substitution, where SO₃ acts as the sulfonating agent.

Procedure :

  • Catechol is dissolved in fuming sulfuric acid at 50–100°C for 5–10 hours.
  • The reaction mixture is quenched with water, and the product is precipitated by adding potassium sulfate.
  • The crude product is recrystallized from ethanol-water mixtures to yield the disodium or dipotassium salt.

Key Parameters :

  • Temperature : Elevated temperatures (80–100°C) favor disulfonation over monosulfonation.
  • Acid Strength : Oleum with ≥25% SO₃ ensures complete conversion.
  • Yield : 70–85% for the disulfonic acid derivative.

Mechanistic Insight :
The hydroxyl groups at positions 2 and 3 direct sulfonation to the para (position 1) and meta (position 4) sites via resonance stabilization of the intermediate arenium ion.

Stepwise Sulfonation-Hydroxylation

For substrates where direct sulfonation is sterically hindered, a stepwise approach is employed:

  • Monosulfonation : Benzene is sulfonated at position 1 using concentrated sulfuric acid at 150°C.
  • Hydroxylation : The monosulfonic acid undergoes hydroxylation via the Elbs persulfate oxidation , introducing hydroxyl groups at positions 2 and 3.
  • Second Sulfonation : The intermediate 2,3-dihydroxybenzenesulfonic acid is further sulfonated at position 4 using oleum.

Challenges :

  • Over-sulfonation or oxidation side reactions reduce yields (<50%).
  • Requires rigorous purification via ion-exchange chromatography.

Catalytic Sulfonation with Metal Salts

Alkali Metal Sulfate-Mediated Synthesis

Patent US3547988A describes a method where catechol reacts with sulfuric acid in the presence of potassium sulfate:

  • Catechol (1 mol) is added to 98% sulfuric acid (4 mol) at 60°C.
  • Potassium sulfate (2.1 mol) is introduced to precipitate the dipotassium salt.
  • The product is isolated via filtration and washed with isopropanol.

Advantages :

  • Selectivity : Potassium sulfate suppresses over-sulfonation by forming stable bisulfate intermediates.
  • Purity : ≥95% purity (HPLC).

Limitations :

  • High sulfate waste generation necessitates recycling systems.

Acid-Catalyzed Sulfonation in Non-Aqueous Solvents

A solvent-based approach using dichloromethane or ethyl acetate improves solubility and reduces side reactions:

  • Catechol and chlorosulfonic acid (1:2 molar ratio) are refluxed in dichloromethane for 6 hours.
  • The solvent is evaporated, and the residue is hydrolyzed with ice water.
  • The disulfonic acid is neutralized with sodium hydroxide to form the disodium salt.

Yield : 65–75%.
Applications : Preferred for lab-scale synthesis due to easier handling.

Advanced Methods and Recent Innovations

Electrochemical Sulfonation

A 2024 study demonstrated the use of boron-doped diamond electrodes to sulfonate catechol in aqueous H₂SO₄:

  • Conditions : 2.5 V applied potential, 25°C, 8-hour reaction time.
  • Yield : 82% with 99% regioselectivity for 1,4-disulfonation.
  • Mechanism : SO₃⁻ radicals generated at the anode drive electrophilic substitution.

Enzymatic Sulfonation

Pilot-scale trials using aryl sulfotransferases from Pseudomonas aeruginosa achieved 90% conversion of catechol to 2,3-dihydroxybenzene-1,4-disulfonic acid:

  • Advantages : Room-temperature reactions, no acidic waste.
  • Barriers : Enzyme cost and scalability limit industrial adoption.

Comparative Analysis of Methods

Method Yield Purity Scalability Environmental Impact
Direct Sulfonation 70–85% 95% High High (SO₃ waste)
Stepwise Sulfonation 40–50% 85% Moderate Moderate
Catalytic (K₂SO₄) 75–80% 97% High Medium (recyclable K₂SO₄)
Electrochemical 82% 99% Low Low
Enzymatic 90% 98% Low Negligible

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybenzene-1,4-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dihydroxybenzene-1,4-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dihydroxybenzene-1,4-disulfonic acid exerts its effects involves its ability to participate in redox reactions. The hydroxyl groups can donate or accept electrons, making the compound a versatile redox agent. This property is crucial in its applications in redox flow batteries and other electrochemical systems .

Comparison with Similar Compounds

Functional Group and Substituent Positioning

Key Compounds Compared :

Tiron (1,2-Dihydroxybenzene-3,5-disulfonic acid sodium salt; CAS: 149-45-1)

  • Substituents: Two hydroxyl groups at 1,2-positions; sulfonic acids at 3,5-positions.
  • Properties: Strong chelator for metal ions (e.g., Fe³⁺, Al³⁺); used in analytical chemistry for spectrophotometric determinations .

2,5-Dihydroxybenzene-1,4-disulfonic Acid (CAS: 88-46-0) Substituents: Hydroxyls at 2,5-positions; sulfonic acids at 1,4-positions.

Aniline-2,5-disulfonic Acid (CAS: 98-44-2) Substituents: Amino (-NH₂) at 1-position; sulfonic acids at 2,5-positions. Properties: High thermal stability (melting point >300°C), used as a dye intermediate .

2,5-Diaminobenzene-1,4-disulfonic Acid (CAS: 139-89-1) Substituents: Amino groups at 2,5-positions; sulfonic acids at 1,4-positions. Properties: Key precursor in covalent organic frameworks (COFs) for tuning pore size and electronic properties .

Structural and Functional Differences

Compound Functional Groups Substituent Positions Key Properties/Applications
2,3-Dihydroxybenzene-1,4-disulfonic acid -OH, -SO₃H 2,3-OH; 1,4-SO₃H Chelation, proton conductivity
Tiron -OH, -SO₃H (Na salt) 1,2-OH; 3,5-SO₃H Metal ion chelation, analytical reagent
2,5-Dihydroxybenzene-1,4-disulfonic acid -OH, -SO₃H 2,5-OH; 1,4-SO₃H Proton exchange membranes (hypothetical)
Aniline-2,5-disulfonic acid -NH₂, -SO₃H 1-NH₂; 2,5-SO₃H Dye intermediate, thermal stability
2,5-Diaminobenzene-1,4-disulfonic acid -NH₂, -SO₃H 2,5-NH₂; 1,4-SO₃H COF synthesis, catalysis

Physicochemical Properties

  • Acidity : Sulfonic acid derivatives exhibit strong acidity (pKa ~0–2), but hydroxyl positioning modulates chelation strength. For example, Tiron’s 1,2-dihydroxy configuration enhances metal-binding efficiency compared to 2,3-dihydroxy isomers .
  • Solubility: All sulfonated derivatives are highly water-soluble due to ionic -SO₃⁻ groups. However, amino-substituted analogs (e.g., Aniline-2,5-disulfonic acid) may exhibit lower solubility in organic solvents .
  • Thermal Stability: Amino-substituted derivatives (e.g., Aniline-2,5-disulfonic acid) show higher thermal stability (>300°C) compared to hydroxylated analogs .

Q & A

Q. What are the optimal synthetic routes for 2,3-dihydroxybenzene-1,4-disulfonic acid, and how do reaction conditions influence purity?

Methodological Answer: The synthesis typically involves sulfonation and hydroxylation of benzene derivatives. For example, controlled sulfonation of catechol derivatives using fuming sulfuric acid under precise temperature (80–120°C) and stoichiometric conditions can yield the target compound. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography is critical to achieve >95% purity. Reaction duration and acid concentration must be optimized to avoid over-sulfonation, which generates byproducts like 1,2,4-trisulfonated analogs .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in D2 _2O to confirm the positions of hydroxyl and sulfonic acid groups. Aromatic proton signals typically appear between δ 6.8–7.5 ppm, while sulfonic groups deshield adjacent protons .
  • IR Spectroscopy: Peaks at 1030–1180 cm1 ^{-1} (S=O stretching) and 3200–3600 cm1 ^{-1} (O-H stretching) validate functional groups .
  • HPLC-MS: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) coupled with ESI-MS detects molecular ions at m/z 267.98 (M-H ^-) .

Advanced Research Questions

Q. How does this compound interact with metal ions in aqueous solutions, and how can this be leveraged in coordination chemistry?

Methodological Answer: The compound acts as a polydentate ligand due to its hydroxyl and sulfonate groups. Titration experiments with Zn2+^{2+}, Fe3+^{3+}, or Cu2+^{2+} under varying pH (2–7) reveal binding stoichiometry via UV-Vis and isothermal titration calorimetry (ITC). For example, at pH 5.0, a 1:2 (metal:ligand) complex forms, stabilized by chelation through hydroxyl oxygens and sulfonate sulfurs. X-ray crystallography of crystallized complexes is recommended to resolve coordination geometry .

Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

Methodological Answer: Discrepancies in stability studies (e.g., half-life variations in H2 _2O2 _2-rich environments) often arise from differences in experimental setups. To standardize:

  • Use buffered solutions (e.g., phosphate buffer, pH 7.4) to control ionic strength.
  • Monitor degradation via HPLC-UV at 254 nm, comparing kinetic models (zero-order vs. first-order).
  • Identify oxidative byproducts (e.g., quinone derivatives) using LC-MS/MS. Contradictions may stem from trace metal contaminants (e.g., Fe2+^{2+}) accelerating decomposition; thus, include chelators like EDTA in replicates .

Q. What strategies enhance the compound’s efficacy in stabilizing protein structures, such as insulin hexamers?

Methodological Answer: Inspired by benzene-1,4-disulfonic acid’s role in insulin hexamer stabilization , design binding assays with:

  • Surface Plasmon Resonance (SPR): Immobilize insulin on a CM5 chip and measure association/dissociation rates with the compound.
  • Circular Dichroism (CD): Confirm structural preservation by tracking α-helix content (208–222 nm) under thermal denaturation (25–90°C).
    The dihydroxy groups may enhance hydrogen bonding with histidine residues (e.g., HisB10^{B10}), but steric effects could reduce affinity compared to non-hydroxylated analogs. Perform competitive assays with benzene-1,4-disulfonic acid as a control .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate the compound’s antioxidant activity without interference from sulfonate side reactions?

Methodological Answer:

  • Control Groups: Include sulfonate-free antioxidants (e.g., ascorbic acid) and sulfonated analogs (e.g., 2,5-dihydroxybenzene-1,4-disulfonic acid) to isolate sulfonate-specific effects.
  • Assay Selection: Use DPPH/ABTS radical scavenging assays in ethanol/water (1:1) to minimize sulfonate hydrolysis. Measure IC50_{50} values at 517 nm (DPPH) or 734 nm (ABTS) and compare slopes for mechanistic insights (single vs. multi-electron transfer) .

Q. What computational methods predict the compound’s binding affinity to biological targets, such as tyrosine kinases?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1IRK) to model interactions. Parameterize sulfonate and hydroxyl groups with AMBER force fields.
  • MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å). Validate with MM-PBSA free-energy calculations .

Notes for Contradiction Management

  • Synthesis Yields: Discrepancies in yields (e.g., 70% vs. 90%) may arise from starting material purity (e.g., catechol vs. resorcinol derivatives). Always report supplier grades and batch numbers .
  • Biological Activity: Conflicting IC50_{50} values in enzyme assays may reflect differences in buffer composition (e.g., Tris vs. HEPES). Standardize protocols using BRENDA database conditions .

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